N~1~,N~1~,N~3~,N~3~,N'~1~,N'~1~-Hexamethylprop-2-ene-1,1,3-triamine
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Overview
Description
N~1~,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine is a chemical compound known for its unique structure and properties It is a tertiary amine with three nitrogen atoms, each bonded to two methyl groups, and a central propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine typically involves the alkylation of a primary amine with methyl groups. One common method is the reaction of 1,3-diaminopropane with excess methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through multiple steps of methylation, resulting in the formation of the desired tertiary amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Types of Reactions:
Oxidation: N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of the tertiary amine.
Reduction: Secondary amines with fewer methyl groups.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing catalytic activity. In biological systems, it may interact with proteins or nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A related compound with two nitrogen atoms and four methyl groups.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but with a different backbone.
N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Another related compound with a shorter ethane backbone.
Uniqueness: N1,N~1~,N~3~,N~3~,N’~1~,N’~1~-Hexamethylprop-2-ene-1,1,3-triamine is unique due to its three nitrogen atoms and the propene backbone, which provides distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
CAS No. |
5043-87-8 |
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Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-N,1-N,1-N',1-N',3-N,3-N-hexamethylprop-2-ene-1,1,3-triamine |
InChI |
InChI=1S/C9H21N3/c1-10(2)8-7-9(11(3)4)12(5)6/h7-9H,1-6H3 |
InChI Key |
XYLLGUASQGAIRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(N(C)C)N(C)C |
Origin of Product |
United States |
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